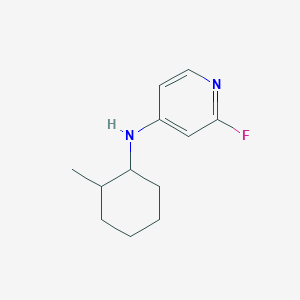
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position of the pyridine ring and a 2-methylcyclohexyl group attached to the nitrogen atom at the fourth position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine typically involves the nucleophilic substitution of a suitable leaving group in the pyridine ring with a fluorine atom. Common starting materials include pyridines containing leaving groups such as halogens, sulfonates, or nitro groups. The nucleophilic substitution reaction is usually carried out using fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation, crystallization, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
2-fluoro-N-(cyclohexyl)pyridin-4-amine: A structurally similar compound with a cyclohexyl group instead of a 2-methylcyclohexyl group.
2-fluoro-N-(2-methylphenyl)pyridin-4-amine: Another similar compound with a 2-methylphenyl group instead of a 2-methylcyclohexyl group.
Uniqueness
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine is unique due to the presence of both a fluorine atom and a 2-methylcyclohexyl group, which can significantly influence its chemical and biological properties. The combination of these structural features can lead to enhanced stability, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-fluoro-N-(2-methylcyclohexyl)pyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c1-9-4-2-3-5-11(9)15-10-6-7-14-12(13)8-10/h6-9,11H,2-5H2,1H3,(H,14,15) |
InChI Key |
KNJNSZSSXUHHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















